molecular formula C18H21N3O4 B2475034 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide CAS No. 2034311-61-8

3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide

Cat. No.: B2475034
CAS No.: 2034311-61-8
M. Wt: 343.383
InChI Key: GUFGFLAUSBXEFD-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyanophenyl group, a propanamide backbone, and a pyrrolidinyl ethoxyethyl moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide typically involves multiple steps, including the formation of the cyanophenyl group, the attachment of the propanamide backbone, and the incorporation of the pyrrolidinyl ethoxyethyl moiety. Common reagents used in these reactions include cyanobenzene, ethylamine, and pyrrolidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
  • 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)butanamide

Uniqueness

3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c19-13-15-3-1-14(2-4-15)5-6-16(22)20-9-11-25-12-10-21-17(23)7-8-18(21)24/h1-4H,5-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFGFLAUSBXEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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